molecular formula C16H17N3O4S B601403 Cephalexin CAS No. 34632-04-7

Cephalexin

Cat. No.: B601403
CAS No.: 34632-04-7
M. Wt: 347.4 g/mol
InChI Key: ZAIPMKNFIOOWCQ-FIXISWKDSA-N
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Mechanism of Action

Target of Action

Cephalexin, a first-generation cephalosporin antibiotic, primarily targets the bacterial cell wall . It acts on penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall .

Mode of Action

This compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to the weakening of the cell wall . This compound is more resistant to the action of beta-lactamase compared to penicillins, making it effective against a broader range of bacteria .

Biochemical Pathways

This compound exerts its bactericidal activity by interfering with the later stages of bacterial cell wall synthesis . It inactivates one or more penicillin-binding proteins and inhibits the cross-linking of the peptidoglycan structure . This disruption in the cell wall synthesis leads to cell lysis and death .

Pharmacokinetics

This compound is well absorbed and has a bioavailability of approximately 90% . The elimination half-life of this compound is approximately 0.6–1.2 hours . Due to its shorter half-life, this compound exhibits flip-flop pharmacokinetics, which has implications in predicting drug-drug interactions and toxicity .

Result of Action

The primary result of this compound’s action is the death of susceptible bacteria, leading to the resolution of bacterial infections . It is effective against a variety of infections, including those of the respiratory tract, otitis media, skin and skin structure, bone, and genitourinary tract .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamase-producing bacteria can affect its efficacy . Additionally, the pH and ion concentration of the environment can impact the stability of this compound . The release of this compound in the environment, particularly in soil and water ecosystems, can lead to the development of antibiotic-resistant microbes .

Biochemical Analysis

Biochemical Properties

Cephalexin interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of constructing the bacterial cell wall . By binding to these PBPs, this compound inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell wall biosynthesis inhibition and eventually cell death .

Cellular Effects

This compound exerts its effects on various types of cells, primarily bacteria. It disrupts the growth of the bacterial cell wall, leading to cell death . This disruption affects cellular processes such as cell division and growth . This compound does not affect human cells as they do not have cell walls.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of bacterial cell wall synthesis. It binds to one or more of the penicillin-binding proteins (PBPs), which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is thermodynamically unstable and is typically produced in a kinetic regime . The half-life of this compound in the body is approximately 0.5–1.2 hours, with about 90% of the drug being excreted unchanged in the urine within 6 hours of administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in dogs and cats, the recommended dosage is 15–45 mg/kg, administered orally every 6–12 hours . Adverse effects at high doses can include gastrointestinal upset, including lack of appetite, vomiting, and diarrhea .

Metabolic Pathways

This compound undergoes no detectable metabolism, with about 80% of the drug excreted unchanged in the urine within 6 hours of administration . This suggests that it does not interact significantly with metabolic enzymes or cofactors.

Transport and Distribution

This compound is well absorbed in the body and achieves high serum concentrations . It is distributed throughout the body, reaching therapeutic concentrations in many tissues

Subcellular Localization

As an antibiotic, this compound does not have a specific subcellular localization within human cells. It acts extracellularly to inhibit the synthesis of the bacterial cell wall . Within bacterial cells, it targets the cell wall, specifically interacting with penicillin-binding proteins located in the bacterial cytoplasmic membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cephalexin involves the reaction of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with phenylglycine derivatives. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of bioreactors and advanced filtration techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cephalexin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Cephalexin remains a vital antibiotic in the medical field, offering effective treatment for a range of bacterial infections while also serving as a valuable compound in scientific research.

Properties

CAS No.

34632-04-7

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11+,15+/m0/s1

InChI Key

ZAIPMKNFIOOWCQ-FIXISWKDSA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)N)SC1)C(=O)O

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O

Appearance

Off-White Solid

melting_point

171-173°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(6R,7R)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  [6R-[6α,7β(S*)]]-7-[(Aminophenylacetyl)amino]- 3-methyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  7-(α-Amino-L-phenyla

Origin of Product

United States
Customer
Q & A

Q1: How does Cephalexin exert its antibacterial effect?

A1: this compound, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) []. These proteins are responsible for the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. By binding to PBPs, this compound disrupts the cross-linking of peptidoglycan strands, leading to a weakened cell wall and ultimately bacterial cell death.

Q2: Does the size of the bacterial inoculum influence this compound's activity?

A2: Yes, the size of the bacterial inoculum can impact this compound's inhibitory effects, with varying responses observed depending on the bacterial species or strain [].

Q3: What is the molecular formula and weight of this compound?

A3: While the provided research papers do not explicitly state the molecular formula and weight of this compound, these can be readily found in publicly available chemical databases. The molecular formula is C16H17N3O4S, and the molecular weight is 347.40 g/mol.

Q4: Are there any spectroscopic techniques used to characterize this compound and its interactions?

A5: Yes, several spectroscopic techniques have been employed in the research of this compound. Fourier transform infrared (FTIR) spectroscopy is used to identify this compound in pharmaceutical formulations [] and confirm the absence of chemical interactions between this compound, polymers, and counterions in drug delivery systems []. Additionally, fluorescence spectroscopy has been used to investigate the formation of host-guest inclusion complexes between this compound and β-cyclodextrin [].

Q5: Has this compound been investigated for its use in drug delivery systems?

A6: Yes, researchers have explored the use of chitosan nanoparticles as a drug delivery system for this compound []. The formulation demonstrated good stability, sustained release properties, and enhanced antimicrobial activity compared to free this compound [].

Q6: How does the presence of other ions in water sources impact the removal of this compound using pumice?

A7: Studies suggest that common ions like calcium, magnesium, copper, sulfate, and carbonate have minimal impact on this compound absorption by pumice []. This finding highlights the potential of pumice as an effective adsorbent for this compound removal from contaminated water sources.

Q7: How is this compound absorbed and distributed in the body?

A8: this compound is absorbed rapidly and completely from the upper intestine, but not from the stomach []. It is then distributed widely to various tissues, except for the spinal fluid and aqueous humor [, ].

Q8: How is this compound metabolized and excreted?

A9: this compound is not significantly metabolized in the body []. It is primarily excreted unchanged in the urine, with 70-100% of the dose found in the urine within 6-8 hours after administration [].

Q9: Are there any differences in this compound pharmacokinetics between obese and non-obese patients?

A10: A study investigating the population pharmacokinetics of this compound found no significant differences in its pharmacokinetic parameters between obese and non-obese patients [].

Q10: Has this compound been studied for its efficacy in treating specific infections?

A10: Yes, numerous studies have investigated the clinical efficacy of this compound in treating various infections:

  • Skin and soft tissue infections: Several studies have demonstrated the efficacy of this compound in treating uncomplicated cellulitis [], secondarily infected eczema [], and secondarily infected wounds [].
  • Respiratory tract infections: this compound has been shown to be effective in treating streptococcal tonsillopharyngitis [] and other respiratory tract infections [].
  • Urinary tract infections: Clinical studies have demonstrated the efficacy of this compound in treating uncomplicated urinary tract infections [].
  • Vertebral osteomyelitis: Retrospective studies suggest that this compound can be a reasonable option for completing treatment in patients with bacteremic vertebral osteomyelitis caused by methicillin-susceptible Staphylococcus aureus, provided they receive at least 3 weeks of effective intravenous antimicrobial therapy initially [].

Q11: What are the known mechanisms of resistance to this compound?

A13: The primary mechanism of resistance to this compound is the production of β-lactamases by bacteria []. These enzymes hydrolyze the β-lactam ring of this compound, rendering it inactive.

Q12: Is there cross-resistance between this compound and other antibiotics?

A12: Cross-resistance can occur between this compound and other β-lactam antibiotics, particularly those within the cephalosporin class, due to shared mechanisms of resistance, such as the production of β-lactamases with overlapping substrate specificities.

Q13: Can the bioavailability of this compound be improved through formulation strategies?

A15: Yes, research has shown that encapsulating this compound within chitosan nanoparticles enhances its bioavailability and antimicrobial activity compared to free this compound []. This strategy highlights the potential for improving drug delivery and therapeutic outcomes.

Q14: What analytical methods are used to quantify this compound in biological samples?

A16: High-performance liquid chromatography (HPLC) is a commonly used technique for quantifying this compound concentrations in biological samples like serum and urine [, ]. This method offers high sensitivity and selectivity for accurate drug monitoring.

Q15: Have any alternative assay techniques been developed for this compound quantification?

A17: Yes, researchers have developed a colorimetric assay based on charge transfer complex formation between this compound and chloranilic acid []. This method offers a simpler and potentially more cost-effective approach for this compound quantification.

Q16: What analytical techniques are used to study the interaction between this compound and β-cyclodextrin?

A18: Spectrofluorometry has been employed to investigate the host-guest inclusion complex formation between this compound and β-cyclodextrin []. This technique allows for the determination of binding constants and thermodynamic parameters associated with the complexation process.

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